2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
This compound is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. It also contains a thiazole ring, which is a type of heterocycle, and a sulfonamide group, which consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, amides can generally be synthesized from carboxylic acids, acyl chlorides, or acid anhydrides in the presence of amines . Thiazoles can be synthesized through the reaction of α-haloketones and thioamides .Molecular Structure Analysis
The exact molecular structure isn’t available, but based on its functional groups, it likely has regions of polarity due to the presence of the carbonyl group in the amide, the sulfur and nitrogen in the thiazole and sulfonamide groups, and the methoxy group .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions, and reduction to amines . Thiazoles are known to exhibit various biological activities, which can be affected by substituents on the thiazole ring .Physical and Chemical Properties Analysis
Amides generally have high boiling and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . The presence of the thiazole and sulfonamide groups could also influence the compound’s solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-27-16-6-2-13(3-7-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-8-4-14(20)5-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBDHHCBVWFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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